molecular formula C7H4BrClN2 B1590959 4-Amino-3-bromo-5-chlorobenzonitrile CAS No. 201857-39-8

4-Amino-3-bromo-5-chlorobenzonitrile

Cat. No. B1590959
M. Wt: 231.48 g/mol
InChI Key: RVAYUALQDNDXJD-UHFFFAOYSA-N
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Description

4-Amino-3-bromo-5-chlorobenzonitrile is a chemical compound with the molecular formula C7H4BrClN2 and a molecular weight of 231.48 . It is a solid substance that is stored in a refrigerator .


Physical And Chemical Properties Analysis

4-Amino-3-bromo-5-chlorobenzonitrile is a solid substance . It is stored in a refrigerator .

Scientific Research Applications

Herbicide Resistance in Plants

  • Herbicide Detoxification : A study by Stalker, McBride, and Malyj (1988) demonstrated the use of a bacterial detoxification gene, bxn, in transgenic tobacco plants for herbicide resistance. This gene, derived from the soil bacterium Klebsiella ozaenae, encodes a nitrilase that converts the herbicide bromoxynil, closely related to 4-Amino-3-bromo-5-chlorobenzonitrile, into a less toxic metabolite. This approach is significant for developing herbicide-resistant crops (Stalker, McBride, & Malyj, 1988).

Antibacterial and Antifungal Applications

  • Synthesis for Antimicrobial Activity : Research by Kumar et al. (2022) focused on synthesizing derivatives of 5-chloro-2-hydroxy-benzonitrile, a key starting material closely related to 4-Amino-3-bromo-5-chlorobenzonitrile. These compounds were tested for their antibacterial and antifungal activities, demonstrating the potential of such derivatives in medicinal chemistry (Kumar et al., 2022).

Corrosion Inhibition

  • Corrosion Control : A study by Bentiss et al. (2009) investigated the use of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, structurally related to 4-Amino-3-bromo-5-chlorobenzonitrile, as a corrosion inhibitor for mild steel in hydrochloric acid. This compound showed high inhibition efficiency, providing insights into developing new corrosion inhibitors (Bentiss et al., 2009).

Organic Synthesis

  • Reactivity in Organic Synthesis : Research by Guizzardi et al. (2001) explored the photochemical behavior of 4-chloroaniline, a compound structurally similar to 4-Amino-3-bromo-5-chlorobenzonitrile. They studied the formation and reactivity of the 4-aminophenyl cation, providing valuable information for understanding the reactivity of related compounds in organic synthesis (Guizzardi et al., 2001).

Environmental Impact Studies

  • Herbicide Metabolism : McBride, Kenny, and Stalker (1986) studied the metabolism of the herbicide bromoxynil by Klebsiella pneumoniae, related to the chemical structure of 4-Amino-3-bromo-5-chlorobenzonitrile. Their findings contribute to understanding the environmental impact and biodegradation of similar compounds (McBride, Kenny, & Stalker, 1986).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

4-amino-3-bromo-5-chlorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVAYUALQDNDXJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)N)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20571646
Record name 4-Amino-3-bromo-5-chlorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20571646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3-bromo-5-chlorobenzonitrile

CAS RN

201857-39-8
Record name 4-Amino-3-bromo-5-chlorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20571646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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